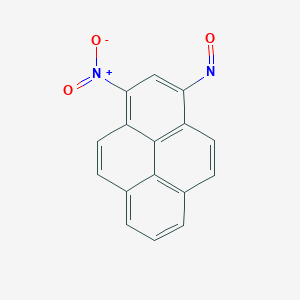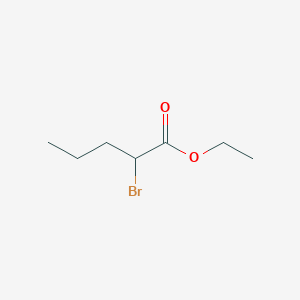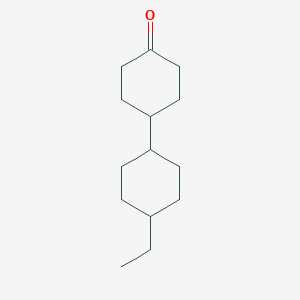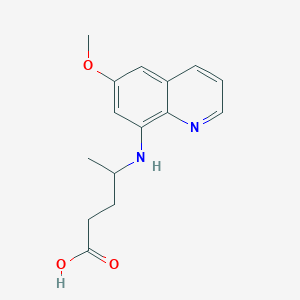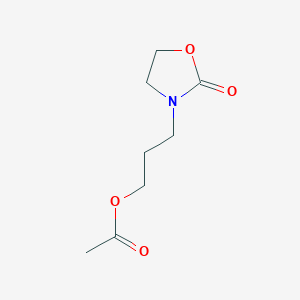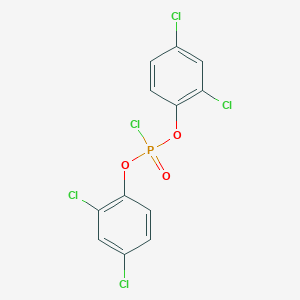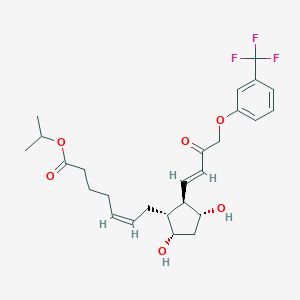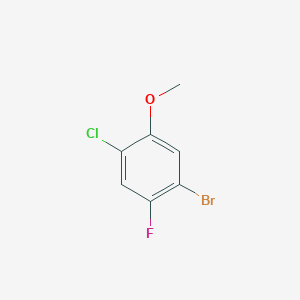
5-Bromo-2-chloro-4-fluoroanisole
Descripción general
Descripción
5-Bromo-2-chloro-4-fluoroanisole (BCF) is an organofluorine compound used in a variety of scientific research applications. It is a colorless, odorless, and volatile liquid that is soluble in most organic solvents. BCF is a synthetic compound with a wide range of useful properties, including its ability to act as a catalyst in chemical reactions, its low toxicity, and its relatively low cost. BCF is used in a variety of research applications, including in the synthesis of pharmaceuticals, in the study of biochemical and physiological effects, and in laboratory experiments.
Aplicaciones Científicas De Investigación
Protonation and Structure Analysis
5-Bromo-2-chloro-4-fluoroanisole is part of the halogen-containing benzenes group. Research shows that halogenated benzenes like 2-Fluoro-, chloro- and bromomesitylenes, and 5-fluoro-, chloro- and bromo-m-xylenes form stable benzenium ions in certain conditions. These ions offer valuable insights into their structure and reactivity, relevant for various chemical synthesis processes (Brouwer, 2010).
Chemoselective Functionalization
The chemoselective functionalization of halogen-containing pyridines, closely related to this compound, has been studied. These studies provide insights into selective substitution reactions, which are crucial for developing specific compounds in medicinal chemistry and other scientific fields (Stroup et al., 2007).
Synthesis of Polyhaloadamantanes
Research on pseudotetrahedral, conformationally stable halogenated compounds, including those related to this compound, has been conducted. These studies contribute to understanding the synthesis, separation, and configuration of such compounds, which have applications in stereochemistry and material science (Schreiner et al., 2002).
Building Blocks in Medicinal Chemistry
This compound derivatives are considered valuable potential building blocks in medicinal chemistry. Studies have explored their synthesis and application in creating various functionalized pyridines, highlighting their significance in drug development and organic synthesis (Wu et al., 2022).
Structural Investigations
Studies on 4-halo-1,2,3,5-dithiadiazolyl radicals, closely related to this compound, have provided insights into their crystal structures and intradimer interactions. This information is important for understanding the behavior of halogenated compounds in various chemical environments (Knapp et al., 2005).
Synthesis of Selective Modulators
Research has been conducted on the synthesis of selective modulators using compounds related to this compound. These studies demonstrate the use of such halogenated compounds in developing specific receptor modulators, significant for pharmaceutical applications (Huffman et al., 2007).
Industrial Applications
This compound and its derivatives have industrial applications, such as in the synthesis of heat and pressure-sensitive dyes used in thermal papers. Studies on efficient production methods highlight its industrial relevance (Xie et al., 2020).
Safety and Hazards
“5-Bromo-2-chloro-4-fluoroanisole” is classified as a hazardous chemical. It has the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and contact with skin and eyes, and using personal protective equipment .
Mecanismo De Acción
Target of Action
It’s known to be a key intermediate in the synthesis of a family of promising sglt2 inhibitors . SGLT2 inhibitors are a class of medications that inhibit the reabsorption of glucose in the kidney and therefore lower blood sugar levels.
Mode of Action
As a key intermediate in the synthesis of sglt2 inhibitors, it likely interacts with its targets through the formation of covalent bonds during the synthesis process .
Biochemical Pathways
As a key intermediate in the synthesis of sglt2 inhibitors, it’s likely involved in the biochemical pathways related to glucose reabsorption in the kidneys .
Pharmacokinetics
As a key intermediate in the synthesis of sglt2 inhibitors, its bioavailability would be determined by the final compound’s properties .
Result of Action
As a key intermediate in the synthesis of sglt2 inhibitors, its action would contribute to the overall therapeutic effect of lowering blood glucose levels .
Action Environment
The suzuki–miyaura coupling, a common reaction in which this compound might be involved, is known for its mild and functional group tolerant reaction conditions, and the use of relatively stable, readily prepared, and generally environmentally benign organoboron reagents .
Propiedades
IUPAC Name |
1-bromo-4-chloro-2-fluoro-5-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO/c1-11-7-2-4(8)6(10)3-5(7)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRHCBZTZQFNDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20436928 | |
| Record name | 5-bromo-2-chloro-4-fluoroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
146447-18-9 | |
| Record name | 5-bromo-2-chloro-4-fluoroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-chloro-4-fluoroanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

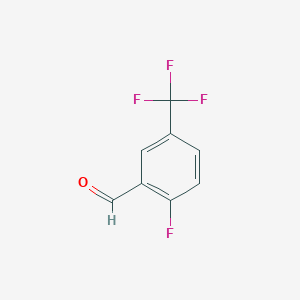

![3,5-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B125127.png)

